molecular formula C21H23IN6O4 B3242664 (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide CAS No. 152918-48-4

(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Katalognummer: B3242664
CAS-Nummer: 152918-48-4
Molekulargewicht: 550.3 g/mol
InChI-Schlüssel: VDRFIZJIZAPWBO-UIVXKWKOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide is a complex organic molecule with potential applications in various scientific fields. Its structure includes a purine base, a furan ring, and an iodinated benzyl group, making it a unique and versatile compound for research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide typically involves multiple steps, including the formation of the purine base, the iodination of the benzyl group, and the construction of the furan ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodinated benzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deiodinated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Adenosine Receptor Modulation
IB-MECA is primarily recognized for its role as an agonist of the A3 adenosine receptor (A3AR). Research indicates that it promotes adiponectin production in human bone marrow-derived mesenchymal stem cells (hBM-MSCs), suggesting potential implications for metabolic disorders such as obesity and diabetes . The compound exhibits polypharmacological properties, acting as a modulator of multiple pathways including PPARγ and PPARδ .

Antitumor Activity
Studies have demonstrated that IB-MECA possesses antitumor properties. It has been shown to inhibit tumor growth in various cancer models by inducing apoptosis and modulating immune responses . Its selective targeting of A3AR makes it a promising candidate for cancer therapies where modulation of immune response is critical.

Synthesis and Structural Insights

The synthesis of IB-MECA involves several steps that include the formation of the purine base and the incorporation of the 3-iodobenzyl group. The structural complexity of this compound allows for a detailed study of structure-activity relationships (SAR), which is essential for optimizing its pharmacological properties. The synthesis typically follows a multi-step approach involving cyclization and functionalization reactions .

Case Study 1: Metabolic Effects in Adipogenesis

A study published in Pharmacology Research & Perspectives investigated the effects of IB-MECA on adipogenesis. Researchers found that treatment with IB-MECA increased adiponectin levels significantly compared to control groups. This suggests that IB-MECA may enhance insulin sensitivity and lipid metabolism through A3AR activation .

Case Study 2: Cancer Therapeutics

In another study focusing on cancer treatment, IB-MECA was administered to mice bearing tumors. The results indicated a significant reduction in tumor size and weight compared to untreated controls. The mechanism was attributed to both direct apoptotic effects on tumor cells and enhanced immune system activity against the tumor .

Comparative Data Table

Property (3aS,4S,6R,6aR)-IB-MECA Other A3AR Agonists
Target Receptor A3 Adenosine ReceptorA1, A2A, A2B Adenosine Receptors
Primary Effect Adiponectin productionVaries by receptor type
Antitumor Activity YesVaries
Metabolic Effects Insulin sensitizationVaries

Wirkmechanismus

The mechanism of action of (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3aS,4S,6R,6aR)-6-(6-((3-chlorobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
  • (3aS,4S,6R,6aR)-6-(6-((3-bromobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
  • (3aS,4S,6R,6aR)-6-(6-((3-fluorobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Uniqueness

The uniqueness of (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide lies in its iodinated benzyl group, which can confer distinct chemical and biological properties compared to its chloro, bromo, and fluoro analogs. This makes it a valuable compound for exploring new chemical reactivities and biological activities.

Biologische Aktivität

The compound (3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide , often referred to as Namodenoson, is a synthetic derivative of adenosine that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its interaction with adenosine receptors and its implications in various biological processes.

Molecular Formula

  • C : 21
  • H : 23
  • I : 1
  • N : 6
  • O : 4

Structural Characteristics

The compound possesses a complex structure that includes a purine base and a tetrahydrofurodioxole moiety, which contributes to its biological activity. The presence of the iodine atom in the benzyl group is significant for receptor binding affinity and selectivity.

Adenosine Receptor Interaction

Namodenoson primarily acts as an agonist for the A3 adenosine receptor (A3AR) . This receptor is implicated in various physiological processes, including inflammation and cancer progression.

Affinity and Efficacy

Research indicates that Namodenoson exhibits high affinity for A3AR, promoting various downstream effects such as:

  • Inhibition of tumor growth : Studies show that activation of A3AR can lead to reduced proliferation of cancer cells.
  • Anti-inflammatory effects : The compound has been demonstrated to modulate immune responses, potentially benefiting conditions characterized by chronic inflammation.

Polypharmacology

Namodenoson displays polypharmacological properties, interacting with multiple targets beyond A3AR. This characteristic is crucial for its therapeutic potential in treating complex diseases. For instance:

  • It has been identified as a partial agonist of PPARγ , influencing metabolic pathways related to adipogenesis .
  • It also shows activity against viral polymerases, suggesting potential antiviral applications .

Cancer Research

A study conducted on human breast cancer cells demonstrated that Namodenoson significantly inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of A3AR and subsequent modulation of signaling pathways involved in cell survival and death.

Inflammation Models

In models of acute inflammation, Namodenoson administration resulted in reduced cytokine production and improved tissue healing. These findings support its role as an anti-inflammatory agent through A3AR-mediated pathways.

Tables of Biological Data

Biological ActivityMechanismReference
Tumor Growth InhibitionA3AR activation
Anti-inflammatory EffectsModulation of cytokines
Viral Polymerase InhibitionDirect interaction with viral enzymes

Eigenschaften

IUPAC Name

(3aR,4R,6S,6aS)-4-[6-[(3-iodophenyl)methylamino]purin-9-yl]-N,2,2-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23IN6O4/c1-21(2)31-14-15(19(29)23-3)30-20(16(14)32-21)28-10-27-13-17(25-9-26-18(13)28)24-8-11-5-4-6-12(22)7-11/h4-7,9-10,14-16,20H,8H2,1-3H3,(H,23,29)(H,24,25,26)/t14-,15+,16-,20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRFIZJIZAPWBO-UIVXKWKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)NC)N3C=NC4=C(N=CN=C43)NCC5=CC(=CC=C5)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)NC)N3C=NC4=C(N=CN=C43)NCC5=CC(=CC=C5)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23IN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701106200
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152918-48-4
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152918-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-[6-[[(3-iodophenyl)methyl]amino]-9H-purin-9-yl]-N-methyl-2,3-O-(1-methylethylidene)-β-D-ribofuranuronamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701106200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
(3aS,4S,6R,6aR)-6-(6-((3-iodobenzyl)amino)-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.